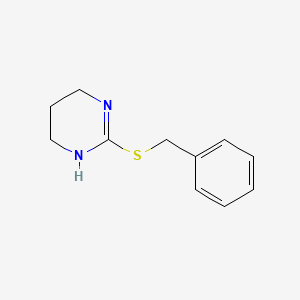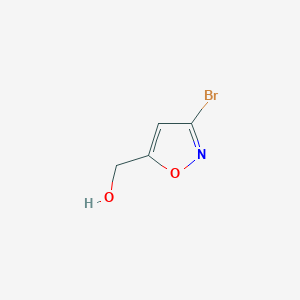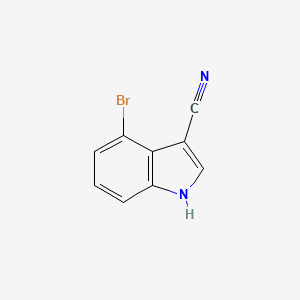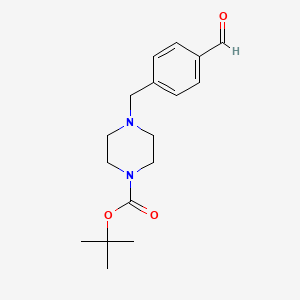
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a formylbenzyl substituent. Piperazine derivatives are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of various piperazine derivatives has been reported in the literature. For instance, a bidentate ligand with tert-butyl groups was synthesized and used in cross-coupling reactions, demonstrating the versatility of piperazine derivatives in catalysis . Another derivative was synthesized through a condensation reaction, showcasing the reactivity of the piperazine nitrogen atoms . Similarly, amination reactions have been employed to introduce amino groups onto the piperazine ring, yielding compounds with potential as intermediates for biologically active benzimidazole compounds . These methods highlight the diverse synthetic approaches that can be applied to piperazine derivatives, including tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been elucidated using various techniques. X-ray diffraction studies have confirmed the crystalline structures of several compounds, revealing details such as the chair conformation of the piperazine ring and the spatial arrangement of substituents . These structural insights are crucial for understanding the reactivity and potential interactions of the compounds in biological systems or as part of larger molecular assemblies.
Chemical Reactions Analysis
Piperazine derivatives participate in a range of chemical reactions. They have been used as ligands in cross-coupling reactions, indicating their ability to coordinate to metals and facilitate bond formation between different reactants . The presence of functional groups such as the formyl group in tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate suggests potential for further transformations, such as nucleophilic addition or condensation reactions, which could be exploited in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the compound . The crystalline structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, can impact the melting point and stability of the compounds . These properties are important for the practical use of piperazine derivatives in chemical synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Process : A derivative of tert-butyl piperazine-1-carboxylate, synthesized using condensation reactions, was characterized by LCMS, NMR, IR, and CHN elemental analysis, and its structure was confirmed by X-ray diffraction. This process highlights the compound's significance in organic synthesis and structural analysis (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activities : Another derivative of tert-butyl piperazine-1-carboxylate exhibited moderate anthelmintic activity and was evaluated for its in vitro antibacterial properties, suggesting potential applications in developing treatments for specific infections (Kulkarni et al., 2016).
Chemical Interactions and Molecular Structure
- Molecular Structure Analysis : The molecular structure of a tert-butyl piperazine-1-carboxylate derivative was studied, providing insights into its chemical interactions and potential applications in drug design or chemical engineering (Mamat et al., 2012).
Potential in Anticancer Drugs
- Role in Anticancer Drugs : A method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs, was developed, indicating the compound's significance in cancer research (Zhang et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKYTSTYWRBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383737 | |
| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate | |
CAS RN |
844891-09-4 | |
| Record name | 1,1-Dimethylethyl 4-[(4-formylphenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



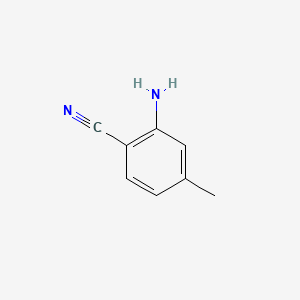
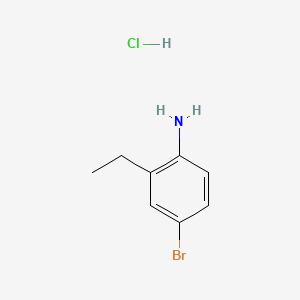
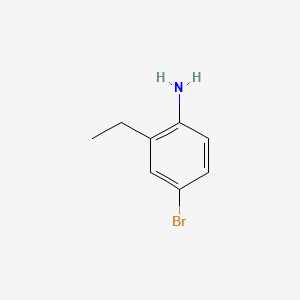
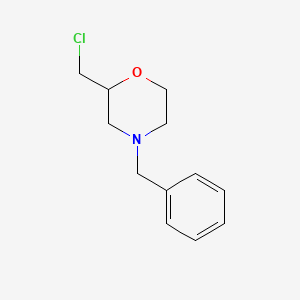
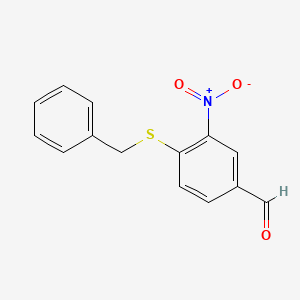
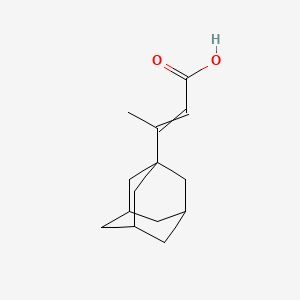
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)
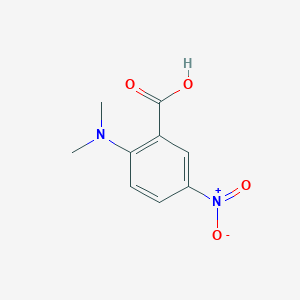
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
